molecular formula C2H3Cl2N B14620869 2,2-Dichloroaziridine CAS No. 57629-76-2

2,2-Dichloroaziridine

Cat. No.: B14620869
CAS No.: 57629-76-2
M. Wt: 111.95 g/mol
InChI Key: JMUSVIKQIVQSPX-UHFFFAOYSA-N
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Description

2,2-Dichloroaziridine is a three-membered heterocyclic compound containing two chlorine atoms and one nitrogen atom in its strained ring structure. Its synthesis primarily involves the reaction of azomethine ylides derived from 1-azabuta-1,3-dienes with dichlorocarbene (CCl₂), a reactive intermediate generated from precursors such as ethyl trichloroacetate or phenyl(trichloromethyl)mercury . The compound’s formation is favored over alternative pathways (e.g., pyrrolidine derivatives) due to lower cyclization barriers under specific conditions, as demonstrated by computational and experimental studies . The electron-withdrawing chlorine substituents significantly influence its electronic properties, enhancing electrophilicity and reactivity in ring-opening reactions.

Properties

CAS No.

57629-76-2

Molecular Formula

C2H3Cl2N

Molecular Weight

111.95 g/mol

IUPAC Name

2,2-dichloroaziridine

InChI

InChI=1S/C2H3Cl2N/c3-2(4)1-5-2/h5H,1H2

InChI Key

JMUSVIKQIVQSPX-UHFFFAOYSA-N

Canonical SMILES

C1C(N1)(Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Acetic acid as the solvent.

    Bromination: Aqueous acetic acid and acetic anhydride.

Major Products

    Nitration: o- and p-nitrophenyl derivatives.

    Bromination: 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine and related compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dichloroaziridine involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Aziridine Derivatives

  • Aziridine (C₂H₅N) : The parent compound lacks chlorine substituents, resulting in lower ring strain and reduced reactivity compared to 2,2-dichloroaziridine. Aziridine is typically synthesized via Staudinger or Wenker reactions, contrasting with the dichlorocarbene-based route used for its chlorinated analog .
  • This leads to slower ring-opening kinetics in nucleophilic reactions .

Pyrrolidine Derivatives

  • Computational studies show that dichloroaziridine formation is kinetically favored over pyrrolidine derivatives due to a 4.9 kcal/mol lower cyclization barrier in dichlorocarbene reactions .

Chlorinated Triazines

  • 2-Chloro-4,6-disubstituted-s-triazines : These six-membered aromatic rings (e.g., compound 2c from ) exhibit greater stability and are synthesized via nucleophilic substitution rather than cycloaddition. Their applications diverge from dichloroaziridine, focusing on agrochemicals and pharmaceuticals due to their robust aromatic systems .

Reactivity and Electronic Properties

The table below summarizes key differences:

Property This compound Aziridine Pyrrolidine 2-Chloro-s-triazine (e.g., 2c)
Ring Size 3-membered 3-membered 5-membered 6-membered (aromatic)
Substituents 2 Cl atoms None None 1 Cl, 2 substituents
Ring Strain High Moderate None None
Synthesis Method Dichlorocarbene addition Staudinger reaction Cyclization of amines Nucleophilic substitution
Reactivity High electrophilicity Moderate Low Moderate (aromatic stability)

Research Findings and Challenges

  • Kinetic vs. Thermodynamic Control : Dichloroaziridine forms preferentially under kinetic control in dichlorocarbene reactions, whereas pyrrolidine derivatives require higher-energy pathways .
  • Electronic Effects: The chlorine atoms in dichloroaziridine increase its susceptibility to nucleophilic attack compared to non-chlorinated aziridines.
  • Data Gaps: Limited experimental data on dichloroaziridine’s physical properties (e.g., melting point, solubility) highlight the need for further characterization.

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